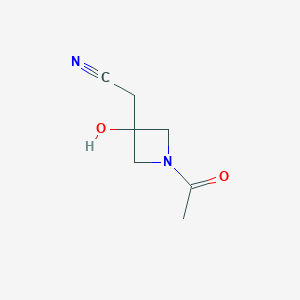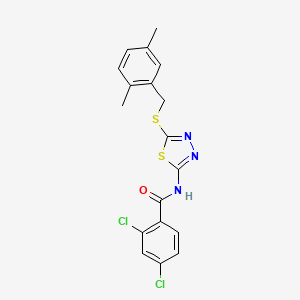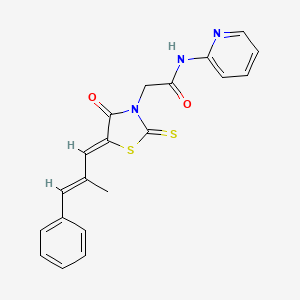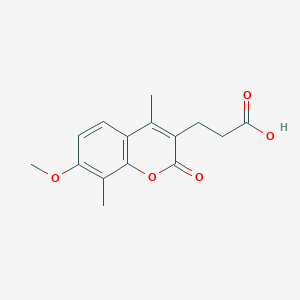![molecular formula C14H17N3O3 B2651098 1-[1-(4-Methoxyphenyl)-2-nitroethyl]-3,5-dimethylpyrazole CAS No. 956181-62-7](/img/structure/B2651098.png)
1-[1-(4-Methoxyphenyl)-2-nitroethyl]-3,5-dimethylpyrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “1-[1-(4-Methoxyphenyl)-2-nitroethyl]-3,5-dimethylpyrazole” is a complex organic molecule. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. The molecule also contains a methoxy group (-OCH3) and a nitro group (-NO2), both of which can significantly affect the molecule’s reactivity and properties .
Molecular Structure Analysis
The molecular structure of this compound can be predicted based on its formula, but without experimental data such as X-ray crystallography or NMR spectroscopy, the exact structure can’t be confirmed .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the functional groups present in the molecule. The nitro group is typically very reactive and could undergo reduction reactions. The methoxy group could participate in ether cleavage reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the nitro group could make the compound more polar and potentially more soluble in polar solvents .科学的研究の応用
Antibacterial and DNA Photocleavage Properties
- Synthesis and Antibacterial Potential : A study by Sharma et al. (2020) focused on the synthesis and characterization of 1-(2-Arenethyl)-3, 5-dimethyl-1H-pyrazoles, which demonstrated significant antibacterial potential against various bacterial strains. Additionally, some compounds exhibited noteworthy DNA photocleavage activity, particularly those bearing halogen groups (Sharma et al., 2020).
Structural and Material Applications
Organized Assemblies in Ionic Salts : Research by Zheng et al. (2013) explored the reactions of 3(5)-(4-methoxyphenyl)-5(3)-phenyl-1H-pyrazole with nitric acid, producing complex structures. These assemblies have implications for the development of new materials (Zheng et al., 2013).
Hydrogen-Bonded Supramolecular Materials : Moyano et al. (2021) investigated 1H-pyrazoles for their ability to form hydrogen-bonded supramolecular materials. These compounds showed potential for creating diverse structures based on hydrogen bonding, which could be useful in material science (Moyano et al., 2021).
Corrosion Inhibition
- Corrosion Inhibitors in Industrial Processes : Dohare et al. (2018) synthesized pyrazolo-pyridine derivatives as novel corrosion inhibitors for industrial applications. These compounds showed high inhibition efficiencies, suggesting their potential use in protecting metals in corrosive environments (Dohare et al., 2018).
Chemical Synthesis and Characterization
- NMR Spectroscopic Investigations : Holzer and Hallak (2004) conducted NMR spectroscopic investigations of pyrazolone derivatives, which contribute to our understanding of the chemical properties and reactions of these compounds (Holzer & Hallak, 2004).
Anticancer Research
- Novel Anticancer Agents : Budzisz et al. (2004) evaluated platinum and palladium complexes with pyrazole-containing ligands for their potential as novel anticancer agents. These compounds displayed promising cytotoxicity against leukemia cell lines (Budzisz et al., 2004).
Other Applications
Fluorescence and Non-Linear Optical Properties : Barberá et al. (1998) studied 2-pyrazoline derivatives for their fluorescence, non-linear optical, and mesogenic properties, demonstrating their versatility as optical materials (Barberá et al., 1998).
Synthesis of Novel Pyrazolone Derivatives : Antre et al. (2011) synthesized novel pyrazolone derivatives attached to a pyrimidine moiety, evaluating their anti-inflammatory, analgesic, and antipyretic activities. These findings contribute to the development of new chemical entities in pharmaceutical research (Antre et al., 2011).
作用機序
将来の方向性
特性
IUPAC Name |
1-[1-(4-methoxyphenyl)-2-nitroethyl]-3,5-dimethylpyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3/c1-10-8-11(2)17(15-10)14(9-16(18)19)12-4-6-13(20-3)7-5-12/h4-8,14H,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKFRGWARPGSGIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(C[N+](=O)[O-])C2=CC=C(C=C2)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[3-(3-But-3-ynyldiazirin-3-yl)propanoylamino]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylic acid](/img/structure/B2651015.png)
![(3,4-Difluorophenyl)-[3-(1-methylpyrazol-4-yl)piperidin-1-yl]methanone](/img/structure/B2651018.png)

![N-[[5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]furan-2-carboxamide](/img/structure/B2651021.png)

![3-(3-chlorophenyl)-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)propanamide](/img/structure/B2651025.png)


![3-(6-Methylimidazo[2,1-b]thiazol-3-yl)-1-(4-phenethylpiperazin-1-yl)propan-1-one](/img/structure/B2651030.png)
![Methyl 2-{3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanamido}-5-(morpholin-4-yl)benzoate](/img/structure/B2651031.png)



